molecular formula C19H22ClN3O4 B2721664 1-(5-Chloro-2-methoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396674-21-7

1-(5-Chloro-2-methoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2721664
CAS No.: 1396674-21-7
M. Wt: 391.85
InChI Key: VCDGCPLRXCQORZ-UHFFFAOYSA-N
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Description

This compound features a urea core with two distinct substituents:

  • N1-substituent: A 5-chloro-2-methoxyphenyl group, contributing aromaticity and electron-withdrawing properties via the chloro and methoxy groups.
  • N3-substituent: A piperidin-4-ylmethyl group functionalized with a furan-3-carbonyl moiety.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-26-17-3-2-15(20)10-16(17)22-19(25)21-11-13-4-7-23(8-5-13)18(24)14-6-9-27-12-14/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGCPLRXCQORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a urea moiety linked to a substituted phenyl group and a piperidine derivative, which suggests unique pharmacological properties. The presence of chloro and methoxy substituents on the phenyl ring, along with a furan-3-carbonyl group, enhances its structural complexity and potential biological interactions.

The molecular formula of this compound is C19H22ClN3O4C_{19}H_{22}ClN_{3}O_{4} with a molecular weight of 393.84 g/mol. Its structure can be represented as follows:

Structure 1 5 Chloro 2 methoxyphenyl 3 1 furan 3 carbonyl piperidin 4 yl methyl urea\text{Structure }\text{1 5 Chloro 2 methoxyphenyl 3 1 furan 3 carbonyl piperidin 4 yl methyl urea}

The biological activity of this compound is likely tied to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may exhibit antitumor and anti-inflammatory properties, potentially through the inhibition of key metabolic pathways associated with cancer progression and inflammation.

Biological Activity Assessment

Research indicates that derivatives of similar structures have shown significant biological activities. For instance, studies on related compounds have demonstrated:

  • Antimicrobial Activity : Piperidine derivatives have been reported to possess antimicrobial properties against various pathogens, including Candida species and bacteria like Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Compounds structurally related to this compound have shown efficacy in inhibiting tumor cell growth in vitro .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds:

  • Antifungal Activity : A study demonstrated that piperidine-based compounds could induce apoptosis in C. auris, showcasing their potential as antifungal agents .
  • Enzyme Inhibition : Research on related compounds indicated their ability to inhibit enzymes involved in cancer metabolism, suggesting that this compound may follow similar pathways .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the S-phase, indicating their potential utility in cancer therapy .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundChloro-substituted phenyl; furan carbonylAntitumor; anti-inflammatory
Piperidine Derivative APiperidine ring; various substitutionsAntimicrobial against C. albicans
Piperidine Derivative BSimilar structure; additional functional groupsInduces apoptosis in tumor cells

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-Chloro-2-methoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of related compounds possess significant antioxidant properties, which can protect cells from oxidative stress . This activity is critical in preventing cellular damage and may play a role in therapeutic applications for diseases associated with oxidative stress.

Anticancer Potential

The compound has been explored for its anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, suggesting that this compound could be further investigated for its potential in cancer therapy . Its mechanism may involve apoptosis induction or inhibition of cancer cell proliferation.

Antimicrobial Activity

There is evidence that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that it could serve as a lead compound in developing new antibiotics.

Case Studies

Several studies have documented the applications of structurally related compounds, providing insights into their therapeutic potential:

  • Antioxidant Studies : Research on similar phenolic compounds has shown promising antioxidant activity, indicating that modifications in structure can enhance efficacy .
  • Anticancer Research : A study reported that derivatives with similar urea linkages exhibited cytotoxic effects against breast cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Applications : A comparative study evaluated various compounds for their antimicrobial activity, revealing that certain structural features significantly enhance efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The following table summarizes key structural differences and inferred properties of related compounds:

Compound Name Substituent on Piperidine Aromatic Group Key Properties/Applications Reference
Target Compound Furan-3-carbonyl 5-Chloro-2-methoxyphenyl Hypothesized enhanced binding via furan
1-(5-Chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea Methanesulfonyl 5-Chloro-2-methoxyphenyl Higher solubility due to sulfonyl group
ACPU (Adamantan-1-yl analog) Adamantan-1-yl 4-(Trifluoromethyl)phenyl Increased lipophilicity; sEH inhibition
Compound 12 () Methanesulfonyl 4-(Trifluoromethyl)phenyl Moderate metabolic stability
Patent Compound (EP 4121415 B1) 2,6-Dichloropyridin-4-yl 5-Chloro-2-hydroxymethylphenyl Polar hydroxymethyl group; anticonvulsant
Compound 18 () 4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl 2-Oxaadamant-1-yl Triazine moiety for kinase modulation

Key Observations:

Methanesulfonyl (): Enhances aqueous solubility but may reduce membrane permeability due to its polar nature . Triazine/Adamantane (): Bulky substituents likely improve selectivity for specific enzyme pockets but may limit bioavailability .

Aromatic Group Variations: 5-Chloro-2-methoxyphenyl (target): The methoxy group could mitigate excessive hydrophobicity, while the chloro substituent enhances electronic effects. Hydroxymethylphenyl (): Polar substituents may improve solubility but increase metabolic susceptibility .

Biological Implications :

  • Compounds with sulfonyl groups (e.g., ) are often associated with improved pharmacokinetic profiles but may exhibit off-target interactions .
  • Furan-containing derivatives (target) are less documented in the literature but hypothesized to mimic natural ligands in binding to oxidoreductases or kinases .

Preparation Methods

Retrosynthetic Analysis

Key Disconnections

A retrosynthetic analysis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea reveals two primary disconnections:

  • The urea linkage between the 5-chloro-2-methoxyphenyl group and the (1-(furan-3-carbonyl)piperidin-4-yl)methyl portion
  • The amide bond between the furan-3-carbonyl group and the piperidine nitrogen

Key Precursors

Based on these disconnections, the following key precursors are identified:

  • 5-Chloro-2-methoxyphenyl isocyanate (CAS: 55440-54-5)
  • (Piperidin-4-yl)methylamine
  • Furan-3-carboxylic acid or its activated derivatives

Synthesis of Key Precursors

Preparation of 5-Chloro-2-methoxyphenyl isocyanate

5-Chloro-2-methoxyphenyl isocyanate is a crucial precursor for the target compound and is commercially available (CAS: 55440-54-5) from suppliers such as Sigma-Aldrich and Apollo Scientific. However, it can also be synthesized in the laboratory.

Phosgenation Method

The most common method for preparing aryl isocyanates involves the reaction of the corresponding amine with phosgene or phosgene equivalents:

  • Starting material : 5-Chloro-2-methoxyaniline
  • Reagents : Phosgene (COCl₂) or triphosgene
  • Conditions : Dry solvent (typically dichloromethane or toluene), 0-25°C, inert atmosphere
  • Workup : Removal of solvent under reduced pressure
  • Purification : Distillation under reduced pressure (boiling point: 58-62°C at reduced pressure)

The product is a moisture-sensitive white to pale cream solid with a melting point of 53-63°C.

Alternative Methods

Alternative approaches include:

  • Curtius Rearrangement : Starting from 5-chloro-2-methoxybenzoyl azide, which undergoes rearrangement upon heating to form the isocyanate
  • From Carbamates : Thermal decomposition of appropriate carbamates to yield the isocyanate

Synthesis of 1-(furan-3-carbonyl)piperidin-4-amine

1-(furan-3-carbonyl)piperidin-4-amine (CAS: 926210-83-5) is another key intermediate that can be prepared through the following methods:

Amide Formation
  • Starting materials : 4-aminopiperidine and furan-3-carboxylic acid
  • Reagents : Coupling agents such as EDC/HOBT, DCC, or HATU
  • Conditions : Dry solvent (DMF, DCM), base (triethylamine or DIPEA), 0-25°C
  • Workup : Aqueous workup to remove water-soluble byproducts
  • Purification : Column chromatography or recrystallization
Using Acid Chloride
  • Starting materials : 4-aminopiperidine and furan-3-carbonyl chloride
  • Reagents : Base (triethylamine or pyridine)
  • Conditions : Dry solvent (DCM or THF), 0-25°C, inert atmosphere
  • Workup : Aqueous workup
  • Purification : Recrystallization or column chromatography

Preparation of (1-(furan-3-carbonyl)piperidin-4-yl)methylamine

For the synthesis of (1-(furan-3-carbonyl)piperidin-4-yl)methylamine, which contains the additional methyl group compared to 1-(furan-3-carbonyl)piperidin-4-amine, the following methods can be employed:

From 4-(aminomethyl)piperidine
  • Starting materials : 4-(aminomethyl)piperidine and furan-3-carboxylic acid
  • Reagents : Coupling agents (EDC/HOBT, DCC, HATU)
  • Conditions : Similar to those described in section 3.2.1
  • Workup : Aqueous workup
  • Purification : Column chromatography
Via Nitrile Reduction
  • Starting materials : 1-(furan-3-carbonyl)piperidin-4-carbonitrile
  • Reagents : Reducing agents (LAH, borane-THF complex, or catalytic hydrogenation)
  • Conditions : Appropriate solvent, controlled temperature
  • Workup : Careful quenching of reducing agent
  • Purification : Extraction and chromatography

Final Coupling Strategies

Direct Coupling with Isocyanate

The most straightforward approach to synthesize the target compound involves the direct reaction between 5-chloro-2-methoxyphenyl isocyanate and (1-(furan-3-carbonyl)piperidin-4-yl)methylamine:

  • Reagents : 5-Chloro-2-methoxyphenyl isocyanate and (1-(furan-3-carbonyl)piperidin-4-yl)methylamine
  • Conditions : Dry solvent (typically dichloromethane, tetrahydrofuran, or acetonitrile), room temperature, 4-24 hours
  • Workup : Removal of solvent under reduced pressure
  • Purification : Recrystallization or column chromatography

This method typically provides high yields (70-90%) and good purity of the target compound. The reaction proceeds via nucleophilic addition of the amine to the isocyanate carbon, forming the urea linkage.

Using Triphosgene

Triphosgene can be used to generate the isocyanate in situ for subsequent reaction with the amine:

  • Starting materials : 5-Chloro-2-methoxyaniline and (1-(furan-3-carbonyl)piperidin-4-yl)methylamine
  • Reagents : Triphosgene, base (triethylamine or DIPEA)
  • Conditions : Dry solvent (DCM), low temperature initially (-10 to 0°C), then warming to room temperature
  • Workup : Careful aqueous workup (triphosgene is hazardous)
  • Purification : Recrystallization or column chromatography

However, this method requires careful control of reaction conditions due to the high reactivity of triphosgene and potential formation of symmetric ureas.

Optimization Parameters

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency. Table 1 summarizes the effects of different solvents on the direct coupling reaction.

Table 1: Effect of Solvent on the Synthesis of this compound

Solvent Reaction Time (h) Typical Yield (%) Advantages Disadvantages
Dichloromethane 6-8 80-85 Fast reaction, easy workup Moderate solubility of amine
Tetrahydrofuran 8-10 75-82 Good solubility of reactants Longer reaction time
Acetonitrile 6-8 78-83 Good solubility, easy removal Moderate yields
Dimethylformamide 4-6 85-90 Excellent solubility, faster reaction Difficult solvent removal
Dimethyl sulfoxide 4-6 85-92 Highest yields Most difficult workup

The data suggests that aprotic polar solvents like DMF and DMSO provide higher yields but present challenges during workup and purification.

Temperature Effects

Temperature control is crucial for optimizing both reaction rate and selectivity. Table 2 presents the impact of temperature on the direct coupling reaction.

Table 2: Effect of Temperature on the Synthesis of this compound in DCM

Temperature (°C) Reaction Time (h) Typical Yield (%) Observations
0-5 10-12 75-80 Slower reaction, higher purity
20-25 (RT) 6-8 80-85 Balanced rate and yield
30-35 4-5 78-83 Faster reaction, slight decomposition
40-45 2-3 70-75 Increased side reactions

Room temperature generally provides the optimal balance between reaction rate and product quality.

Analytical Methods for Confirming Successful Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key expected signals in the ¹H NMR spectrum of the target compound include:

  • Aromatic protons of the 5-chloro-2-methoxyphenyl group (~6.8-7.5 ppm)
  • Furan ring protons (~6.5-7.8 ppm)
  • Methoxy group singlet (~3.8-3.9 ppm)
  • Piperidine ring protons (~1.5-3.5 ppm)
  • Methylene group between piperidine and urea (~3.0-3.2 ppm)
  • NH protons of the urea linkage (~8.0-9.0 ppm)
Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

  • N-H stretching (~3300-3400 cm⁻¹)
  • C=O stretching of the urea (~1640-1660 cm⁻¹)
  • C=O stretching of the amide (~1670-1690 cm⁻¹)
  • C-O stretching of the methoxy group (~1250-1270 cm⁻¹)
  • Furan ring vibrations (~1500-1600 cm⁻¹)
Mass Spectrometry

The molecular ion peak should correspond to the molecular weight of the target compound (approximately 385.46 g/mol). Fragmentation patterns typically show cleavage at the urea linkage and loss of the furan-3-carbonyl group.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using appropriate columns (typically C18) can determine the purity of the final product. A purity of ≥95% is generally considered acceptable for further applications.

Thin-Layer Chromatography (TLC)

TLC can be used for monitoring reaction progress and preliminary purity assessment. Typical solvent systems include:

  • Ethyl acetate/hexanes (1:1 to 3:1)
  • Dichloromethane/methanol (95:5 to 90:10)

Comparison of Different Preparation Methods

Table 3 presents a comprehensive comparison of the different synthetic approaches for preparing the target compound.

Table 3: Comparison of Different Synthetic Routes for this compound

Method Overall Steps Typical Overall Yield (%) Technical Difficulty Scalability Key Advantages Key Limitations
Direct isocyanate coupling 3-4 65-75 Moderate Good Straightforward, fewer steps Requires handling of moisture-sensitive isocyanate
CDI-mediated coupling 4-5 55-65 Moderate Good Avoids isocyanate handling Lower yields, more steps
Triphosgene method 3-4 60-70 High Limited One-pot synthesis possible Hazardous reagent, careful control needed
Sequential acylation 5-6 40-50 High Moderate Greater functional group tolerance More steps, lower overall yield

The direct isocyanate coupling method typically provides the best balance of synthetic efficiency and scalability for producing the target compound.

Scale-Up Considerations

Process Optimization

For larger-scale production, the following optimizations are recommended:

  • Continuous flow processes for the isocyanate reaction to improve safety and efficiency
  • In-line monitoring of reaction progress using spectroscopic methods
  • Optimized workup procedures to minimize solvent usage and waste generation
  • Crystallization protocols for purification instead of column chromatography

Alternative Synthetic Approaches

Convergent Synthesis

A convergent approach involves:

  • Separate preparation of two advanced intermediates:
    • 1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)urea
    • Furan-3-carboxylic acid activated ester
  • Final acylation of the piperidine nitrogen

This approach may offer advantages when diversifying the substitution patterns on different parts of the molecule.

Solid-Phase Synthesis

For research purposes, especially when preparing libraries of analogous compounds, solid-phase synthesis methodologies can be employed:

  • Immobilization of piperidin-4-ylmethylamine on a suitable resin
  • Acylation with furan-3-carboxylic acid
  • Urea formation with 5-chloro-2-methoxyphenyl isocyanate
  • Cleavage from the resin to obtain the target compound

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